2,5-Dimethyl-3-((2-methylpiperidin-1-yl)methyl)benzaldehyde
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Overview
Description
2,5-Dimethyl-3-((2-methylpiperidin-1-yl)methyl)benzaldehyde is an organic compound with the molecular formula C16H23NO. It is a benzaldehyde derivative featuring a piperidine ring, which is a common structural motif in many biologically active compounds.
Scientific Research Applications
2,5-Dimethyl-3-((2-methylpiperidin-1-yl)methyl)benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins
Safety and Hazards
The safety data sheet for a similar compound, Benzaldehyde, indicates that it is a combustible liquid, can cause skin and eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation, may damage fertility or the unborn child, and is toxic to aquatic life with long-lasting effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-3-((2-methylpiperidin-1-yl)methyl)benzaldehyde typically involves the alkylation of 2,5-dimethylbenzaldehyde with 2-methylpiperidine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing in an appropriate solvent like toluene or dichloromethane .
Industrial Production Methods
The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-3-((2-methylpiperidin-1-yl)methyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: 2,5-Dimethyl-3-((2-methylpiperidin-1-yl)methyl)benzoic acid.
Reduction: 2,5-Dimethyl-3-((2-methylpiperidin-1-yl)methyl)benzyl alcohol.
Substitution: Various N-alkyl or N-acyl derivatives of the piperidine ring
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-3-((2-methylpiperidin-1-yl)methyl)benzaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aldehyde and piperidine functional groups. These interactions can modulate biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylbenzaldehyde: Lacks the piperidine ring, making it less versatile in terms of biological activity.
3-((2-Methylpiperidin-1-yl)methyl)benzaldehyde: Similar structure but lacks the dimethyl substitution on the benzene ring, which can affect its reactivity and biological properties
Uniqueness
2,5-Dimethyl-3-((2-methylpiperidin-1-yl)methyl)benzaldehyde is unique due to the presence of both the dimethyl-substituted benzene ring and the piperidine moiety. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2,5-dimethyl-3-[(2-methylpiperidin-1-yl)methyl]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-12-8-15(14(3)16(9-12)11-18)10-17-7-5-4-6-13(17)2/h8-9,11,13H,4-7,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJVMIAPQDLJQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=C(C(=CC(=C2)C)C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589504 |
Source
|
Record name | 2,5-Dimethyl-3-[(2-methylpiperidin-1-yl)methyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
894213-68-4 |
Source
|
Record name | 2,5-Dimethyl-3-[(2-methylpiperidin-1-yl)methyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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